molecular formula C18H17BrN4O B7005269 N-(8-bromoquinolin-2-yl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide

N-(8-bromoquinolin-2-yl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide

Cat. No.: B7005269
M. Wt: 385.3 g/mol
InChI Key: JSNHZIUMKFPWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-bromoquinolin-2-yl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-(8-bromoquinolin-2-yl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O/c1-23-17(13(10-20-23)11-4-2-5-11)18(24)22-15-9-8-12-6-3-7-14(19)16(12)21-15/h3,6-11H,2,4-5H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNHZIUMKFPWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2CCC2)C(=O)NC3=NC4=C(C=CC=C4Br)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-bromoquinolin-2-yl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and pyrazole intermediates. The quinoline intermediate can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The pyrazole intermediate can be prepared by the reaction of hydrazine with a 1,3-diketone.

The final step involves the coupling of the quinoline and pyrazole intermediates. This can be achieved through a condensation reaction using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in anhydrous conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Skraup synthesis and the pyrazole formation, as well as the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(8-bromoquinolin-2-yl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydrogen-substituted derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(8-bromoquinolin-2-yl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways in microbial and cancer cells. The quinoline moiety is known to interact with DNA and enzymes involved in DNA replication, leading to cell death . Additionally, the pyrazole ring may enhance the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Chloroquine: An antimalarial drug with a quinoline core.

    Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.

Uniqueness

N-(8-bromoquinolin-2-yl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide is unique due to the presence of both the quinoline and pyrazole rings, which may confer enhanced biological activity and specificity compared to simpler quinoline derivatives. The bromine atom also provides a handle for further chemical modifications, allowing for the development of a wide range of derivatives with potentially improved properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.